molecular formula C8H10N4O2 B11805040 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetonitrile CAS No. 1260658-81-8

2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetonitrile

Katalognummer: B11805040
CAS-Nummer: 1260658-81-8
Molekulargewicht: 194.19 g/mol
InChI-Schlüssel: KPIWTKRFXJEFGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetonitrile is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of the nitro group and the acetonitrile moiety in this compound makes it an interesting compound for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetonitrile typically involves the reaction of 1-isopropyl-3-nitro-1H-pyrazole with acetonitrile in the presence of a suitable base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 100°C. The reaction may also require the use of catalysts or other additives to enhance the yield and selectivity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including precise control of temperature, pressure, and reaction time, to ensure high yield and purity of the product. The use of advanced purification techniques, such as crystallization or chromatography, may also be employed to isolate the desired compound from reaction mixtures .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of both the nitro group and the acetonitrile moiety allows for diverse chemical transformations and applications in various fields .

Eigenschaften

1260658-81-8

Molekularformel

C8H10N4O2

Molekulargewicht

194.19 g/mol

IUPAC-Name

2-(5-nitro-2-propan-2-ylpyrazol-3-yl)acetonitrile

InChI

InChI=1S/C8H10N4O2/c1-6(2)11-7(3-4-9)5-8(10-11)12(13)14/h5-6H,3H2,1-2H3

InChI-Schlüssel

KPIWTKRFXJEFGQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C(=CC(=N1)[N+](=O)[O-])CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.